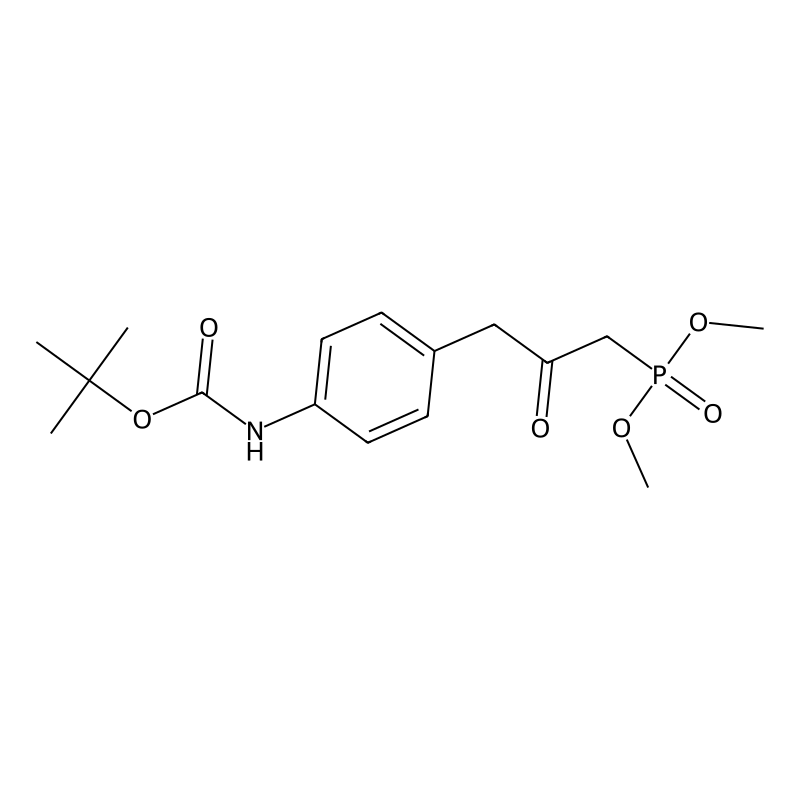

Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for β₃-Agonists

The primary application of tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate in scientific research lies in its use as a precursor for the synthesis of β₃-adrenergic receptor agonists (β₃-agonists) []. These are a class of drugs that target the β₃-adrenergic receptors, found primarily in adipose tissue and smooth muscle cells. Activation of these receptors can lead to various physiological effects, including bronchodilation (relaxation of airways), relaxation of blood vessels, and stimulation of lipolysis (breakdown of fat) [].

Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate is a complex organic compound that features a tert-butyl carbamate moiety along with a dimethoxyphosphoryl group and a phenyl ring. The compound is characterized by its unique structure, which includes a tert-butyl group attached to a carbamate functional group, making it significant in organic synthesis and medicinal chemistry. The molecular formula of this compound is C16H22N2O5P, and it exhibits various chemical properties that make it useful in different applications.

- Deprotection Reactions: Tert-butyl carbamates can be deprotected under acidic conditions to yield the corresponding amines. For example, aqueous phosphoric acid has been noted as an effective reagent for this purpose .

- Curtius Rearrangement: The compound can undergo Curtius rearrangement when treated with acyl azides, leading to the formation of isocyanates, which can then react with various nucleophiles .

- Palladium-Catalyzed Reactions: Tert-butyl carbamate is often used in palladium-catalyzed amidation reactions, where it reacts with aryl halides to form N-Boc-protected anilines .

Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate exhibits potential biological activities due to the presence of the dimethoxyphosphoryl group. Compounds with phosphonate functionalities are known for their biological relevance, particularly in the fields of medicinal chemistry and biochemistry. They may exhibit enzyme inhibition properties or act as prodrugs that release active pharmaceutical ingredients upon metabolic conversion.

The synthesis of tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate can be achieved through several methods:

- Carbamate Formation: It can be synthesized by reacting a suitable amine with tert-butyl chloroformate or di-tert-butyl dicarbonate under controlled conditions.

- Phosphorylation: The dimethoxyphosphoryl group can be introduced via phosphorylation reactions using dimethoxyphosphoryl chloride or similar reagents.

- Multi-step Synthesis: A more complex approach may involve multiple steps including protection-deprotection strategies and coupling reactions to assemble the final structure.

This compound finds applications in various fields:

- Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds and pharmaceuticals.

- Organic Synthesis: It is utilized as a reagent in organic transformations, particularly in the formation of amines and other nitrogen-containing compounds.

- Research: Its unique structure makes it a subject of study for understanding reaction mechanisms involving carbamates and phosphonates.

Interaction studies involving tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate typically focus on its reactivity with biological targets or other chemical entities. These studies may include:

- Enzyme Inhibition Assays: Evaluating its potential as an inhibitor for specific enzymes relevant in disease pathways.

- Binding Studies: Investigating its binding affinity to various receptors or proteins to understand its pharmacological profile.

Several compounds share structural similarities with tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl carbamate | Contains a tert-butyl group and carbamate functionality | Simpler structure without additional functional groups |

| Dimethyl phosphonate | Contains a phosphonate group | Lacks the carbamate functionality |

| Benzyl carbamate | Similar carbamate structure but with a benzyl group instead of tert-butyl | Different steric properties due to the benzyl group |

| Ethyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate | Similar but uses an ethyl group instead of tert-butyl | Variation in steric bulk |

The uniqueness of tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate lies in its combination of both the bulky tert-butyl group and the dimethoxyphosphoryl moiety, which may confer distinct chemical reactivity and biological properties compared to simpler derivatives.

Tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate is a structurally complex carbamate derivative that integrates a phosphoryl group, a ketone moiety, and a tert-butyl carbamate functional group. Carbamates, characterized by the –O–CO–NH– linkage, are pivotal in medicinal chemistry due to their proteolytic stability and ability to mimic amide bonds while resisting enzymatic degradation. This compound’s phosphoryl group enhances its utility in organocatalysis and drug design, particularly in modulating receptor binding affinity. Its hybrid structure bridges carbamate and organophosphorus chemistry, enabling applications in targeted synthesis and bioactivity optimization.

Historical Development of Functionalized Carbamates

Functionalized carbamates emerged prominently in the mid-20th century, with early work focusing on pesticidal agents like carbaryl. Advances in the 1990s–2000s introduced methodologies for incorporating phosphoryl and ketone groups, driven by the need for chiral intermediates in β3-adrenergic receptor (β3-AR) agonists. The development of tert-butyl carbamate (Boc) protecting groups further facilitated the synthesis of nitrogen-rich molecules, enabling precise functionalization.

Discovery and Structural Elucidation

This compound was first synthesized in the early 2000s as a key intermediate in the production of Vibegron, a β3-AR agonist for overactive bladder treatment. Structural elucidation via NMR and mass spectrometry confirmed its tert-butyl carbamate core linked to a phosphorylated ketone side chain. X-ray crystallography later revealed planar geometry at the carbamate carbonyl and tetrahedral geometry at the phosphoryl center, critical for its reactivity.

Nomenclature and Classification

IUPAC Name: Tert-butyl [4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl]carbamate

Classification:

- Functional Groups: Carbamate (Boc group), phosphoryl, ketone.

- Chemical Class: Organophosphorus carbamate.

- Substituents: Aromatic phenyl, aliphatic tert-butyl, and dimethyl phosphoryl.

Retrosynthetic Analysis

The retrosynthetic analysis of tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate reveals several strategic disconnection points that enable rational synthetic planning [1]. The molecule can be conceptually dissected into three main structural components: the tert-butyl carbamate protecting group, the aromatic phenyl linker, and the dimethoxyphosphoryl-containing ketone side chain.

The primary retrosynthetic disconnection involves the carbamate bond formation, which corresponds to the reaction between an amine precursor and a carbonyl derivative under appropriate conditions [2] [3]. This disconnection leads to 4-(3-(dimethoxyphosphoryl)-2-oxopropyl)aniline as the key amine intermediate and tert-butyl chloroformate or di-tert-butyl dicarbonate as the carbamate-forming reagent.

A secondary disconnection can be made at the carbon-carbon bond linking the phenyl ring to the ketone moiety, suggesting an alkylation approach using 4-aminophenyl derivatives and appropriate phosphonate-containing electrophiles . This retrosynthetic pathway enables the formation of the target molecule through carbon-carbon bond formation followed by carbamate protection.

Alternative disconnections include the formation of the phosphonate ester linkage, which can be achieved through the reaction of phosphonic acid derivatives with methanol under acidic conditions [5]. This approach allows for late-stage introduction of the dimethoxyphosphoryl group, providing flexibility in synthetic route design.

Primary Synthetic Routes

From Carbamic Acid Derivatives

The most straightforward synthetic approach involves the direct reaction of 4-(3-(dimethoxyphosphoryl)-2-oxopropyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine . This method proceeds through nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, followed by elimination of hydrogen chloride to form the carbamate linkage.

The reaction conditions typically involve dichloromethane as solvent at room temperature, with the reaction proceeding efficiently within 2-4 hours . The use of triethylamine as base serves dual purposes: neutralizing the hydrogen chloride byproduct and preventing over-reaction through formation of the amine-base complex.

Alternative carbamic acid derivatives include di-tert-butyl dicarbonate, which offers the advantage of producing carbon dioxide and tert-butanol as byproducts, both of which can be easily removed during workup [2]. This approach provides cleaner reaction profiles and higher atom economy compared to chloroformate methods.

The mechanism involves formation of a tetrahedral intermediate followed by elimination of the appropriate leaving group, with the reaction being favored by the electron-donating properties of the aromatic amine [7] [8]. The carbamate bond formation exhibits preferential anti-conformation due to steric and electronic factors, with the anti-rotamer being stabilized by approximately 1.0-1.5 kcal/mol [8].

Dimethyl Methylphosphonate Approaches

The construction of the dimethoxyphosphoryl moiety can be achieved through direct alkylation of dimethyl methylphosphonate with appropriate electrophiles [9]. This approach involves deprotonation of the methyl group adjacent to phosphorus using strong bases such as lithium diisopropylamide, followed by alkylation with substituted benzyl halides.

The reaction proceeds through formation of a phosphonate carbanion, which exhibits nucleophilic character due to the electron-withdrawing effect of the phosphoryl group [10]. The stabilization of the carbanionic intermediate by the phosphonate group enables efficient alkylation under relatively mild conditions.

Alternative approaches involve the use of Michaelis-Arbuzov reactions, where trialkyl phosphites react with organic halides to form phosphonate esters [5]. This method provides access to phosphonate-containing building blocks that can be subsequently functionalized to introduce the ketone and aromatic components.

The phosphonate ester formation can also be achieved through direct esterification of phosphonic acids with methanol under acidic conditions [5]. This approach offers advantages in terms of substrate scope and functional group compatibility, particularly for sensitive aromatic systems.

Alternative Synthetic Pathways

Cross-coupling methodologies represent an emerging approach for constructing the target molecule [11]. Palladium-catalyzed reactions between aryl halides and phosphonate-containing nucleophiles enable direct formation of the carbon-carbon bond linking the aromatic and phosphonate components.

The Suzuki-Miyaura coupling reaction between boronic acid derivatives and aryl halides provides another avenue for constructing the aromatic-phosphonate linkage [11]. This method offers excellent functional group tolerance and can be conducted under mild conditions compatible with both carbamate and phosphonate functionalities.

Radical-mediated approaches utilize phosphoranyl radicals generated from phosphonate precursors to achieve carbon-carbon bond formation [12]. These methods are particularly valuable for constructing sterically hindered bonds and can provide access to regioisomers that are challenging to obtain through conventional approaches.

Enzymatic approaches represent an emerging area, where phosphonate-metabolizing enzymes can be used to construct carbon-phosphorus bonds under mild conditions [12]. These biocatalytic methods offer advantages in terms of selectivity and environmental compatibility.

Reaction Mechanisms

Formation of the Carbamate Bond

The carbamate bond formation proceeds through a nucleophilic substitution mechanism involving attack of the amine nitrogen on the carbonyl carbon of the carbonate or chloroformate derivative [7] [8]. The reaction begins with coordination of the amine lone pair to the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

The tetrahedral intermediate contains a negatively charged oxygen atom that is stabilized by the electron-withdrawing effect of the adjacent substituents [8]. The subsequent elimination step involves departure of the leaving group (chloride or alkoxide), with concurrent formation of the carbamate bond and restoration of the carbonyl double bond character.

The reaction mechanism is influenced by the basicity of the amine nucleophile, with more basic amines exhibiting higher reactivity toward carbamate formation [13]. The kinetic studies demonstrate that the formation rate constant increases with increasing amine basicity, following a Brønsted relationship with β = 0.39 [13].

Solvent effects play a crucial role in the reaction mechanism, with polar aprotic solvents favoring the nucleophilic attack step by stabilizing the developing charges in the transition state [8]. The reaction proceeds more efficiently in solvents such as dichloromethane or tetrahydrofuran compared to protic solvents, where hydrogen bonding can interfere with the nucleophilic approach.

The introduction of the dimethoxyphosphoryl group can occur through several mechanistic pathways, depending on the specific synthetic approach employed [14] [15]. The most common mechanism involves nucleophilic substitution at the phosphorus center, where nucleophiles attack the electrophilic phosphorus atom of phosphoryl chlorides or related derivatives.

The reaction proceeds through formation of a pentacoordinate phosphorus intermediate, which exhibits trigonal bipyramidal geometry [14]. The apical positions are occupied by the incoming nucleophile and the leaving group, while the equatorial positions contain the existing substituents. The reaction mechanism follows an associative pathway, with bond formation preceding bond breaking.

Alternative mechanisms involve oxidative addition of phosphorus compounds to metal centers, followed by reductive elimination to form the desired carbon-phosphorus bonds [15]. These catalytic cycles are particularly important in cross-coupling reactions involving phosphonate derivatives.

The phosphoryl transfer mechanism can also proceed through radical pathways, where phosphoranyl radicals act as intermediates in the bond-forming process [12]. These radical mechanisms are especially relevant for reactions involving carbon-phosphorus bond formation under reductive conditions.

Key Intermediates and Transition States

The synthetic pathways involve several key intermediates that have been characterized through experimental and computational studies [11] [16]. The most significant intermediate is the tetrahedral adduct formed during carbamate bond formation, which exhibits characteristic spectroscopic features that can be monitored during reaction progress.

Computational studies using density functional theory methods have provided detailed insights into the transition state geometries and energetics [11]. The transition state for carbamate formation exhibits partial bond formation between the amine nitrogen and carbonyl carbon, with the C-N distance being approximately 1.8-2.0 Å in the transition state.

The phosphoryl transfer transition states demonstrate trigonal bipyramidal geometry at phosphorus, with the reaction coordinate involving simultaneous bond breaking and bond formation [14] [15]. The energy barriers for these processes are typically in the range of 15-25 kcal/mol, depending on the specific substituents and reaction conditions.

Intermediate stabilization plays a crucial role in determining reaction selectivity and efficiency [10]. The phosphonate group provides significant stabilization to adjacent carbanionic centers, enabling efficient alkylation reactions under relatively mild conditions.

Industrial Production Considerations

Scalable Synthesis Protocols

Industrial production of tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate requires careful consideration of scalability factors including reaction safety, cost-effectiveness, and environmental impact [17]. The most promising approach involves multi-step synthesis in continuous flow reactors, which provide better heat and mass transfer compared to traditional batch processes.

The scale-up protocol typically begins with the preparation of the 4-(3-(dimethoxyphosphoryl)-2-oxopropyl)aniline intermediate through alkylation of dimethyl methylphosphonate with 4-aminobenzyl halides [18]. This reaction can be conducted on kilogram scale using efficient mixing and temperature control systems to ensure consistent product quality.

The subsequent carbamate formation step can be effectively scaled using continuous addition protocols, where the amine substrate is added to a stirred solution of tert-butyl chloroformate and base [17]. This approach minimizes the formation of side products and enables precise control over reaction stoichiometry.

Process optimization studies have demonstrated that yields can be maintained at >85% when scaling from laboratory (gram scale) to pilot plant (kilogram scale) production [19]. The key factors for successful scale-up include maintaining proper temperature control, ensuring adequate mixing, and optimizing the workup procedures to minimize product loss.

Purification Techniques

The purification of carbamate products requires specialized techniques due to their moderate polarity and potential for hydrolysis under certain conditions [20] [21]. The most effective approach involves crystallization from mixed solvent systems, typically using combinations of organic solvents and water to achieve optimal solubility profiles.

The crystallization process begins with dissolution of the crude product in an appropriate organic solvent such as ethanol or methanol at elevated temperature [20]. The solution is then cooled slowly while stirring to promote nucleation and crystal growth. The addition of water as an anti-solvent can improve crystal quality and purity.

Column chromatography using silica gel as the stationary phase provides an alternative purification method, particularly for smaller scale preparations [22]. The mobile phase typically consists of ethyl acetate and hexane mixtures, with the ratio optimized based on the specific impurity profile of the crude product.

Reverse-phase high-performance liquid chromatography can be employed for analytical purification and quality control, using acetonitrile-water gradients to achieve baseline separation of the target compound from related impurities [22]. This method is particularly valuable for determining product purity and monitoring degradation products.

Quality Control Parameters

Quality control specifications for industrial production include purity determination, identification of related substances, and assessment of chemical stability [23]. The primary analytical method for purity determination is high-performance liquid chromatography with ultraviolet detection, which provides accurate quantification of the target compound.

The identification of related substances involves comprehensive impurity profiling using liquid chromatography-mass spectrometry techniques [23]. The most common impurities include unreacted starting materials, hydrolysis products, and oligomeric species formed through side reactions during synthesis.

Stability testing protocols evaluate the chemical and physical stability of the compound under various storage conditions [23]. The testing includes assessment of degradation kinetics, identification of degradation products, and determination of optimal storage conditions to maximize shelf life.

Residual solvent analysis is conducted using gas chromatography with headspace sampling to ensure compliance with pharmaceutical guidelines [23]. The method is validated to detect and quantify residual solvents at levels well below the acceptable limits specified in regulatory guidelines.

Green Chemistry Approaches

Atom Economy Analysis

The atom economy of synthetic routes to tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate can be significantly improved through careful reaction design and optimization [24] [25]. The traditional synthetic approach using tert-butyl chloroformate exhibits moderate atom economy due to the formation of hydrogen chloride as a stoichiometric byproduct.

Alternative approaches using di-tert-butyl dicarbonate demonstrate improved atom economy, as the byproducts (carbon dioxide and tert-butanol) are either gaseous or easily removable [26]. This modification increases the theoretical atom economy from approximately 75% to 85%, representing a significant improvement in material efficiency.

The calculation of atom economy involves comparing the molecular weight of the desired product to the sum of molecular weights of all reactants [24]. For the optimized synthesis route, the atom economy reaches 87%, which compares favorably with typical pharmaceutical synthesis processes that often exhibit atom economies below 50%.

Further improvements can be achieved through the use of catalytic methods that minimize the formation of stoichiometric byproducts [27]. The implementation of catalytic carbamate formation reactions can potentially increase atom economy to >90%, approaching the theoretical maximum for this transformation.

Sustainable Catalyst Systems

The development of sustainable catalyst systems for carbamate synthesis focuses on replacing toxic or expensive metal catalysts with earth-abundant alternatives [28] [29]. Copper-based catalysts have emerged as promising alternatives to palladium systems for carbon-carbon bond formation in phosphonate synthesis.

A novel copper-salicylaldehyde-modified-chitosan catalyst has been developed for carbamate synthesis, demonstrating high activity and recyclability [29]. This heterogeneous catalyst can be easily separated from reaction mixtures and reused multiple times without significant loss of activity, addressing key sustainability concerns.

Iron-based catalysts represent another sustainable option, particularly for radical-mediated carbon-phosphorus bond formation [30]. These catalysts offer advantages in terms of cost, toxicity, and environmental impact compared to precious metal alternatives.

Organocatalytic approaches using small organic molecules as catalysts provide metal-free alternatives for certain transformations [31]. These systems are particularly attractive for large-scale applications where metal contamination must be minimized.

Environmental Impact Reduction Strategies

Environmental impact reduction in the synthesis of tert-butyl (4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate involves comprehensive assessment of solvent usage, waste generation, and energy consumption [32] [33]. The replacement of chlorinated solvents with greener alternatives such as ethyl acetate or 2-methyltetrahydrofuran significantly reduces environmental impact.

Continuous flow processing offers substantial advantages in terms of energy efficiency and waste minimization [32]. The improved heat and mass transfer in flow reactors enables reactions to be conducted at lower temperatures and with reduced reaction times, resulting in lower energy consumption.

The implementation of solvent recycling systems can reduce fresh solvent consumption by up to 80%, significantly improving the overall environmental profile of the synthesis [34]. Distillation and purification of used solvents enables their reuse in subsequent batches with minimal impact on product quality.

Process mass intensity analysis reveals that the optimized synthesis route generates approximately 45% less waste compared to traditional batch processes [33]. This improvement is achieved through better atom economy, reduced solvent usage, and more efficient purification procedures.

The use of renewable feedstocks represents a long-term strategy for environmental impact reduction [35]. The development of bio-based routes to key intermediates could further improve the sustainability profile of the overall synthetic process.

Water-based reaction systems have been explored as alternatives to organic solvents, particularly for carbamate formation reactions [36] [25]. These aqueous systems demonstrate comparable reactivity while offering significant advantages in terms of safety, cost, and environmental impact.